10-(4-methoxyphenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione
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Overview
Description
10-(4-methoxyphenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione is a complex organic compound belonging to the indenoquinoline family This compound is characterized by its unique structure, which includes a methoxyphenyl group, a dimethyl group, and a tetrahydroindenoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-methoxyphenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, indan-1,3-dione, dimedone, and p-toluidine or ammonium acetate in the presence of a catalyst such as CuO supported on zeolite-Y. This reaction is usually carried out in ethanol under reflux conditions, which helps in reducing the reaction time and improving the yield of the product .
Industrial Production Methods
For industrial-scale production, the same synthetic route can be adapted with optimizations for larger batch sizes. The use of heterogeneous catalysts like CuO/zeolite-Y is advantageous due to their reusability and efficiency. The catalyst preparation involves hydrothermal methods followed by wet impregnation, ensuring high activity and stability .
Chemical Reactions Analysis
Types of Reactions
10-(4-methoxyphenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted indenoquinoline derivatives, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
10-(4-methoxyphenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It finds applications in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 10-(4-methoxyphenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione exerts its effects involves interactions with various molecular targets. These targets include enzymes and receptors that are crucial in biological pathways. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. This interaction can lead to changes in cellular processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Indeno[1,2-b]quinoline-9,11-dione: Lacks the methoxyphenyl and dimethyl groups, resulting in different chemical properties.
7,7-dimethyl-10-aryl-7,8-dihydro-5H-indeno[1,2-b]quinoline-9,11-dione: Similar core structure but varies in the aryl group attached.
Acridine derivatives: Share some structural similarities but differ significantly in their chemical behavior and applications.
Uniqueness
10-(4-methoxyphenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione is unique due to its specific combination of functional groups and the tetrahydroindenoquinoline core
Properties
Molecular Formula |
C25H23NO3 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
10-(4-methoxyphenyl)-7,7-dimethyl-6,8,10,10a-tetrahydroindeno[1,2-b]quinoline-9,11-dione |
InChI |
InChI=1S/C25H23NO3/c1-25(2)12-18-21(19(27)13-25)20(14-8-10-15(29-3)11-9-14)22-23(26-18)16-6-4-5-7-17(16)24(22)28/h4-11,20,22H,12-13H2,1-3H3 |
InChI Key |
YEGHCVNCILBLKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3C(=N2)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)OC)C(=O)C1)C |
Origin of Product |
United States |
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